5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
Overview
Description
5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is a synthetic nucleoside analog that is used extensively in molecular biology and biochemistry. It is a derivative of deoxyuridine, where the hydrogen atom at the 5th position of the pyrimidine ring is replaced by a bromine atom. This compound is primarily used for incorporation into DNA to study cell proliferation, DNA synthesis, and mutagenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt typically involves the bromination of deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or a brominating agent such as N-bromosuccinimide in an organic solvent. The phosphorylated product is then converted to its triphosphate form using phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and crystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed to form mono- and diphosphate derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in an organic solvent.
Phosphorylation: Phosphorus oxychloride or phosphoramidite chemistry.
Hydrolysis: Acidic or enzymatic conditions.
Major Products
Substitution Products: Various nucleoside analogs.
Hydrolysis Products: Mono- and diphosphate derivatives.
Scientific Research Applications
5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is widely used in scientific research, including:
Chemistry: As a substrate for studying DNA synthesis and repair mechanisms.
Biology: For labeling DNA to study cell proliferation and apoptosis.
Medicine: As a mutagenic agent to induce mutations in genetic studies.
Industry: In the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. Once incorporated, it can cause mutations by mispairing with adenine instead of thymine. This property makes it useful for studying DNA synthesis, repair, and mutagenesis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: A precursor to the triphosphate form.
5-Bromouridine 5’-triphosphate: Another brominated nucleoside analog.
5-Fluoro-2’-deoxyuridine 5’-triphosphate: A fluorinated analog with similar applications.
Uniqueness
5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is unique due to its ability to be incorporated into DNA and cause specific mutations. This property makes it particularly valuable for studying DNA synthesis and repair mechanisms, as well as for inducing mutations in genetic studies .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCQNFLEGAHPA-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940203 | |
Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18736-53-3, 102212-99-7 | |
Record name | Bromodeoxyuridine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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